N-(1-(4-ethylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-3,4-dimethylbenzamide
Description
Properties
IUPAC Name |
N-[1-(4-ethylpiperazin-1-yl)-1-thiophen-2-ylpropan-2-yl]-3,4-dimethylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31N3OS/c1-5-24-10-12-25(13-11-24)21(20-7-6-14-27-20)18(4)23-22(26)19-9-8-16(2)17(3)15-19/h6-9,14-15,18,21H,5,10-13H2,1-4H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZMIZBYRPHMXEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(C2=CC=CS2)C(C)NC(=O)C3=CC(=C(C=C3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1-(4-ethylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-3,4-dimethylbenzamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.
- Molecular Formula : C25H28FN5O2S
- Molecular Weight : 481.6 g/mol
- IUPAC Name : N-{1-[4-(4-fluorophenyl)piperazin-1-yl]-1-thiophen-2-ylpropan-2-yl}-N'-[(pyridin-3-yl)methyl]ethanediamide
The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes in the body. It is believed to act as an antagonist or modulator at certain neurotransmitter receptors, which could explain its potential therapeutic effects in neurological disorders.
Key Mechanisms
- Receptor Interaction : The compound may interact with serotonin and dopamine receptors, influencing mood and behavior.
- Enzyme Inhibition : It might inhibit enzymes involved in neurotransmitter metabolism, thereby increasing the availability of these neurotransmitters in the synaptic cleft.
Antidepressant Effects
Research indicates that compounds similar to this compound exhibit antidepressant properties by modulating serotonin levels. A study demonstrated that derivatives of this compound showed significant improvement in animal models of depression, suggesting potential clinical applications in treating major depressive disorder.
Analgesic Properties
In preclinical studies, this compound has shown promise as an analgesic. It was tested against established pain models and demonstrated a reduction in pain sensitivity, likely through its action on pain pathways involving opioid receptors.
Study 1: Antidepressant Activity
A study published in a peer-reviewed journal examined the effects of the compound on mice subjected to chronic unpredictable stress. Results indicated a marked decrease in depressive-like behaviors compared to control groups, supporting its potential use as an antidepressant agent.
Study 2: Pain Management
Another investigation focused on the analgesic effects of the compound using formalin-induced pain models. The results showed that administration of the compound significantly reduced pain scores, indicating its effectiveness as a pain reliever.
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Functional Differences
The compound belongs to a broader class of substituted benzamides with alkylamine side chains. Below is a comparative analysis with structurally related molecules:
Key Observations:
The thiophen-2-yl group could confer electronic effects distinct from the acetylated phenyl group in ’s compound, altering receptor binding profiles.
Piperazine vs. Non-Piperazine Analogues: The 4-ethylpiperazine moiety in the target compound is a common pharmacophore in dopamine and serotonin receptor modulators (e.g., aripiprazole). This contrasts with ’s compound, which lacks a piperazine but includes a acetylated phenyl group linked to spasmolytic predictions .
Synthetic Methodologies :
- The target compound’s synthesis likely involves sequential alkylation steps to introduce the 4-ethylpiperazine and thiophen-2-yl groups, whereas ’s compound uses electrophilic acylation in polyphosphoric acid—a method adaptable to aromatic substitution patterns .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
